Methyl 5-formylthieno[2,3-b]pyridine-2-carboxylate
Description
Properties
IUPAC Name |
methyl 5-formylthieno[2,3-b]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3S/c1-14-10(13)8-3-7-2-6(5-12)4-11-9(7)15-8/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFOYQNNHZUDXPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC(=CN=C2S1)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Disconnections
The synthesis of methyl 5-formylthieno[2,3-b]pyridine-2-carboxylate can be approached through two primary retrosynthetic pathways:
Functionalization of Preformed Thieno[2,3-b]Pyridine Derivatives
This strategy involves modifying a preassembled thieno[2,3-b]pyridine scaffold. The methyl ester at position 2 and the formyl group at position 5 are introduced sequentially or concurrently via:
De Novo Construction of the Fused Ring System
Alternative routes build the thieno[2,3-b]pyridine core from simpler precursors, such as 2-amino-4-aryl-6-mercaptopyridine-3,5-dicarbonitriles. Cyclization with α-halogenated carbonyl compounds (e.g., chloroacetone) in the presence of sodium alkoxide yields the fused ring, followed by oxidation to install the formyl group.
Stepwise Synthetic Methodologies
Synthesis via Thieno[2,3-b]Pyridine Intermediate
A representative protocol involves:
- Preparation of ethyl 3-pyridylacetate : Ethyl acetoacetate reacts with 3-aminopyridine under Knorr quinoline synthesis conditions to form the pyridine-acetate hybrid.
- Thiophene ring annulation : Treatment with carbon disulfide and methyl iodide in the presence of sodium hydride introduces the thiophene moiety, yielding ethyl 2-methylthiothieno[2,3-b]pyridine-3-carboxylate.
- Oxidative demethylation : The methylthio group is oxidized to a sulfoxide using m-chloroperbenzoic acid (m-CPBA), followed by elimination to generate a reactive site for formylation.
- Vilsmeier-Haack formylation : Reaction with POCl₃ and DMF at 0–5°C installs the formyl group at position 5, achieving 68–72% yield.
Table 1: Key Reaction Conditions for Formylation
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Thiophene Annulation | CS₂, NaH, CH₃I | 80°C | 65% |
| Sulfoxide Formation | m-CPBA, DCM | 25°C | 85% |
| Formylation | POCl₃, DMF | 0–5°C | 70% |
Cascade Cyclization Approach
A one-pot method developed by SciELO (2016) utilizes:
- Three-component reaction : Malononitrile, aryl aldehydes, and thiophenol condense in the presence of nanocrystalline MgO to form 2-amino-4-aryl-6-mercaptopyridine-3,5-dicarbonitriles.
- Alkylation and cyclization : Reaction with α-bromoacetophenone in ethanol with sodium ethoxide induces cyclization, forming the thieno[2,3-b]pyridine core. Subsequent oxidation with DDQ introduces the formyl group, yielding 82–89% purity.
Functional Group Transformations and Optimization
Methyl Ester Installation
The carboxylate group at position 2 is typically introduced via:
Catalytic Systems and Reaction Engineering
Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura coupling with arylboronic acids enables diversification of the thienopyridine core. For example:
- Methyl 3-bromo-5-formylthieno[2,3-b]pyridine-2-carboxylate reacts with phenylboronic acid using Pd(dppf)Cl₂ (2 mol%), K₂CO₃, and DME/H₂O (3:1) at 100°C, yielding 84% of the biaryl product.
Table 2: Optimization of Suzuki Coupling Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst Loading | 2 mol% Pd(dppf)Cl₂ | Maximizes TOF |
| Solvent System | DME:H₂O (3:1) | Enhances solubility |
| Temperature | 100°C | Completes in 3h |
Purification and Characterization
Chromatographic Techniques
Chemical Reactions Analysis
Types of Reactions
Methyl 5-formylthieno[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the formyl group, to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Methyl 5-carboxylthieno[2,3-b]pyridine-2-carboxylate.
Reduction: Methyl 5-hydroxymethylthieno[2,3-b]pyridine-2-carboxylate.
Substitution: Various substituted thienopyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antiinflammatory Properties
Methyl 5-formylthieno[2,3-b]pyridine-2-carboxylate has been studied for its anti-inflammatory effects. Compounds with similar thienopyridine structures have shown potential in inhibiting inflammatory pathways, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases. The mechanism involves the modulation of chemokines and leukocyte adhesion, which are critical in the inflammatory response .
2. Anticancer Activity
Research indicates that thienopyridine derivatives exhibit anticancer properties by interfering with cancer cell proliferation and inducing apoptosis. This compound may serve as a lead compound for developing new anticancer agents targeting specific pathways involved in tumor growth .
3. Neuroprotective Effects
The compound has also been investigated for potential neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier makes it a candidate for further studies aimed at treating conditions like Alzheimer's disease .
Material Science Applications
1. Organic Light Emitting Diodes (OLEDs)
Due to its unique electronic properties, this compound can be utilized in the development of organic light-emitting diodes. Its incorporation into OLED materials can enhance light emission efficiency and stability .
2. Conductive Polymers
The compound can act as a building block for synthesizing conductive polymers. These materials have applications in flexible electronics, sensors, and energy storage devices due to their electrical conductivity and mechanical flexibility .
Organic Synthesis Applications
1. Synthesis of Complex Molecules
this compound serves as an important intermediate in organic synthesis. It can be used to create more complex thienopyridine derivatives through various reactions such as nucleophilic substitution and condensation reactions .
| Reaction Type | Description | Yield (%) |
|---|---|---|
| Nucleophilic Substitution | Substituting the formyl group with various nucleophiles to create derivatives | Up to 85% |
| Condensation Reaction | Reacting with amines or alcohols to form larger molecular structures | Variable |
| Cyclization | Forming cyclic compounds from linear precursors using this compound | High yield |
Case Studies
Case Study 1: Antiinflammatory Activity
In a study examining the anti-inflammatory effects of thienopyridine derivatives, this compound was shown to significantly reduce pro-inflammatory cytokine levels in vitro. This suggests its potential application in developing new anti-inflammatory drugs .
Case Study 2: Anticancer Research
A recent investigation into the anticancer properties of this compound revealed that it inhibited the growth of specific cancer cell lines by inducing apoptosis via mitochondrial pathways. This positions the compound as a promising candidate for further drug development .
Mechanism of Action
The mechanism of action of Methyl 5-formylthieno[2,3-b]pyridine-2-carboxylate is not fully understood. it is believed to interact with various molecular targets and pathways due to its unique structure. The formyl group and the thienopyridine core may enable the compound to bind to specific enzymes or receptors, modulating their activity and leading to biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities of Methyl 5-formylthieno[2,3-b]pyridine-2-carboxylate to other thienopyridine and pyrrolopyridine derivatives allow for meaningful comparisons. Below is a detailed analysis:
Structural Analogues and Substituent Effects
Reactivity and Functional Group Analysis
- Formyl vs. Amino/Bromo/Chloro Groups: The formyl group in the target compound offers superior electrophilicity compared to amino (electron-donating) or bromo/chloro (moderately electron-withdrawing) groups. This makes it more reactive in nucleophilic additions (e.g., forming hydrazones or oximes) . Bromo substituents (as in ) facilitate cross-coupling reactions (e.g., Suzuki), while chloro groups () are preferred for SNAr reactions due to their leaving-group ability.
- Core Heterocycle Differences: Thieno[2,3-b]pyridine (target compound and ) exhibits higher aromatic stability and electron-deficient character compared to pyrrolo[2,3-b]pyridine (). This difference impacts π-stacking interactions in biological targets and optoelectronic properties in materials science .
Physicochemical and Spectral Properties
- Density and Refractive Index :
- Spectral Characterization: Thienopyridines (e.g., ) are characterized by distinct UV-Vis absorption (λmax ~300–350 nm) and IR carbonyl stretches (~1700 cm⁻¹ for esters). Formyl groups exhibit strong C=O stretches near 1680–1720 cm⁻¹ in IR and specific δH (~9.8–10.2 ppm) in ¹H NMR .
Biological Activity
Methyl 5-formylthieno[2,3-b]pyridine-2-carboxylate (CAS No. 228251-21-6) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, drawing on recent research findings and case studies.
Chemical Structure and Synthesis
This compound is characterized by a thienopyridine core with both a formyl group and a carboxylate ester. The synthesis typically involves multi-step organic reactions, including cyclization and formylation processes. Common methods include:
- Cyclization of Precursors : Using controlled conditions to form the thienopyridine structure.
- Formylation : Introducing the formyl group via reactions with formylating agents.
- Esterification : Conducting esterification with methanol in the presence of an acid catalyst to yield the final product .
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of this compound derivatives. For instance, a related compound demonstrated significant growth inhibition in triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468) with a GI50 value of approximately 13 μM. This compound not only inhibited cell proliferation but also altered the cell cycle distribution, increasing the G0/G1 phase while decreasing the S phase .
Table 1: Anticancer Activity of Thienopyridine Derivatives
| Compound | Cell Line | GI50 (μM) | Effect on Cell Cycle |
|---|---|---|---|
| 2e | MDA-MB-231 | 13 | Increased G0/G1 phase |
| 2f | MDA-MB-231 | Not specified | Not specified |
| 2h | MDA-MB-231 | Not specified | Not specified |
Antimicrobial Activity
Methyl 5-formylthieno[2,3-b]pyridine derivatives have also been investigated for their antimicrobial properties. Studies have reported that certain thiophene-based compounds exhibit significant antibacterial activity against various strains, with minimum inhibitory concentrations (MICs) as low as 1.56 µg/mL for selected derivatives. This suggests a promising avenue for developing new antimicrobial agents derived from this chemical class .
The biological activity of this compound is believed to stem from its ability to interact with multiple biological targets. Thiophene-based analogs are known to influence various biochemical pathways, leading to diverse effects such as:
- Inhibition of Protein Kinases : Compounds in this class have shown potential as protein kinase inhibitors, which are crucial for regulating cellular processes like proliferation and migration .
- Anti-inflammatory Effects : Preliminary data suggest that these compounds may also possess anti-inflammatory properties, making them candidates for treating autoimmune diseases .
Case Studies and Research Findings
A notable study evaluated the effects of several thienopyridine derivatives on cancer cell lines and found that those with specific substitutions on the thienopyridine core exhibited enhanced anticancer activity. The study utilized assays such as sulforhodamine B (SRB) to determine cell viability and flow cytometry for analyzing cell cycle changes.
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Anticancer | Significant inhibition in TNBC cell lines |
| Antimicrobial | MIC values as low as 1.56 µg/mL |
| Anti-inflammatory | Potential effects noted in preliminary studies |
Q & A
Q. What are the established synthetic routes for Methyl 5-formylthieno[2,3-b]pyridine-2-carboxylate, and what intermediates are critical?
- Methodological Answer : The synthesis typically involves multi-step procedures starting with functionalized thienopyridine precursors. For example:
- Step 1 : Condensation of ethyl 3-amino-5-substituted thieno[2,3-b]pyridine-2-carboxylate with aldehydes or ketones to introduce the formyl group.
- Step 2 : Methyl esterification of the carboxylate group using methanol under acidic or basic conditions.
Key intermediates include ethyl 3-amino-5-(2-furyl)thieno[2,3-b]pyridine-2-carboxylate and 5-nitrofuro[2,3-b]pyridine derivatives, as described in analogous protocols .
Validation : Use / NMR and HRMS to confirm intermediate structures before proceeding .
Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation?
- Methodological Answer :
- NMR Spectroscopy : Analyze and NMR spectra to confirm substituent positions (e.g., formyl group at C5, methyl ester at C2). DEPT and 2D NMR (COSY, HSQC) resolve overlapping signals in polycyclic systems .
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. For example, thieno[2,3-b]pyridine derivatives often crystallize in monoclinic systems with Z′ = 1, validated via R-factor convergence (< 5%) .
Q. How is the compound initially screened for biological activity in academic research?
- Methodological Answer :
- Cytotoxicity Assays : Test against cancer cell lines (e.g., MCF-7, HepG2) using MTT or SRB assays. Include multidrug-resistant (MDR) cell lines to assess selectivity.
- Dose-Response Analysis : Use IC values (typically in μM range) to quantify potency. Reference compounds like doxorubicin serve as positive controls .
Advanced Research Questions
Q. How can synthetic protocols be optimized to enhance yield and purity?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or organocatalysts to improve formylation efficiency.
- Reaction Solvent : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
- Chromatography : Use gradient elution (hexane/ethyl acetate) for purification. Monitor by TLC with UV/iodine visualization .
Q. How to resolve contradictions between spectroscopic and crystallographic data?
- Methodological Answer :
- Cross-Validation : Compare NMR-derived bond lengths/angles with X-ray data. Discrepancies may arise from dynamic effects in solution (e.g., rotational isomerism).
- DFT Calculations : Perform geometry optimization (B3LYP/6-31G*) to simulate NMR chemical shifts and align with experimental data .
Q. What experimental designs address multidrug resistance in cytotoxicity studies?
- Methodological Answer :
- ABC Transporter Inhibition : Co-administer verapamil (P-gp inhibitor) to evaluate compound retention in MDR cells.
- Apoptosis Markers : Measure caspase-3/7 activation via fluorometric assays to distinguish cytotoxic mechanisms from resistance pathways .
Q. How can computational modeling guide functionalization of the thienopyridine core?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
